molecular formula C17H20N4O3S B12240604 N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B12240604
M. Wt: 360.4 g/mol
InChI Key: HJORGNDJPAEIDI-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzofuran ring, a sulfonamide group, and a pyridazinyl-substituted azetidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps, including the formation of the azetidine ring, the introduction of the pyridazinyl group, and the attachment of the benzofuran-sulfonamide moiety. Common reagents used in these reactions include methylating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reactivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism by which N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interfering with cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine: This compound shares the pyridazinyl group but differs in the rest of its structure.

    N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine: Another similar compound with a pyridazinyl group but a different overall structure.

Uniqueness

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide stands out due to its combination of a benzofuran ring, a sulfonamide group, and a pyridazinyl-substituted azetidine moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide

InChI

InChI=1S/C17H20N4O3S/c1-12-3-6-17(19-18-12)21-10-14(11-21)20(2)25(22,23)15-4-5-16-13(9-15)7-8-24-16/h3-6,9,14H,7-8,10-11H2,1-2H3

InChI Key

HJORGNDJPAEIDI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)S(=O)(=O)C3=CC4=C(C=C3)OCC4

Origin of Product

United States

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